Technical Profile & Verification Protocol: 1-(3-Chlorobenzyl)pyridinium Chloride
Technical Profile & Verification Protocol: 1-(3-Chlorobenzyl)pyridinium Chloride
Executive Summary
1-(3-Chlorobenzyl)pyridinium chloride (also known as N-(3-chlorobenzyl)pyridinium chloride) is a quaternary ammonium salt primarily utilized in industrial applications as a corrosion inhibitor for acidic media and as a phase-transfer catalyst precursor.
Unlike its para-substituted isomer (1-(4-chlorobenzyl)pyridinium chloride, CAS 71897-27-3), the 3-chloro (meta) isomer is frequently synthesized in situ or on-demand for research purposes, resulting in a lack of a widely indexed commercial CAS Registry Number® in public databases.
This guide provides the structural verification data , synthesis protocol , and application mechanisms required for researchers to identify, produce, and validate this compound in the absence of a direct commercial catalog number.
Part 1: Identification & Search Strategy
The "Missing CAS" Protocol
When a specific isomer (such as the meta-chloro derivative) lacks a direct commercial CAS entry, researchers must rely on Component-Based Verification . This involves tracking the registry numbers of the constituent precursors used in the Menschutkin reaction.
Identity Descriptors
| Property | Specification |
| Chemical Name | 1-(3-Chlorobenzyl)pyridinium chloride |
| Systematic Name | Pyridinium, 1-[(3-chlorophenyl)methyl]-, chloride |
| Molecular Formula | C₁₂H₁₁Cl₂N (Cation: C₁₂H₁₁ClN⁺, Anion: Cl⁻) |
| Molecular Weight | ~240.13 g/mol |
| Physical State | Hygroscopic white to off-white crystalline solid |
| Solubility | Highly soluble in water, ethanol; insoluble in diethyl ether |
| Component A (Nucleophile) | Pyridine (CAS: 110-86-1) |
| Component B (Electrophile) | 3-Chlorobenzyl chloride (CAS: 620-20-2) |
Computed Verification Strings
Use these strings to search proprietary databases (SciFinderⁿ, Reaxys) or to generate 3D models for docking studies.
-
SMILES: [Cl-].Clc1cccc(CN2C=CC=C2)c1
-
InChIKey: (Generated from structure) GDGNYUXBILMTKL-UHFFFAOYSA-N(Note: This key corresponds to the cation scaffold; specific salt keys may vary based on database indexing rules).
Part 2: Synthesis Protocol
Since this compound is often non-commercial, the standard acquisition method is laboratory synthesis via nucleophilic substitution.
Reaction Mechanism (Menschutkin Reaction)
The synthesis involves the
Figure 1: Synthesis pathway via Menschutkin quaternization.
Step-by-Step Experimental Procedure
Safety Note: 3-Chlorobenzyl chloride is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.
-
Preparation:
-
Charge a round-bottom flask with 0.1 mol of 3-Chlorobenzyl chloride (CAS 620-20-2).
-
Add 0.1 mol of Pyridine (CAS 110-86-1).
-
Add 50 mL of anhydrous Ethanol or Acetonitrile .
-
-
Reaction:
-
Equip the flask with a reflux condenser and a drying tube (CaCl₂).
-
Heat the mixture to reflux (approx. 80°C) for 6–12 hours .
-
Observation: The solution will darken slightly, and the quaternary salt may begin to precipitate if acetonitrile is used.
-
-
Workup:
-
Cool the reaction mixture to room temperature, then place in an ice bath.
-
Add cold Diethyl Ether dropwise to induce/complete precipitation (the salt is insoluble in ether).
-
Filter the solid precipitate under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from a hot Ethanol/Acetone mixture.
-
Dry in a vacuum desiccator over P₂O₅ to remove moisture (compound is hygroscopic).
-
-
Validation (NMR Expectations):
-
¹H NMR (DMSO-d₆): Look for the characteristic singlet of the benzylic -CH₂- group around δ 5.8–6.0 ppm . The pyridine protons will shift downfield (aromatic region δ 8.0–9.5 ppm) due to the positive charge on the nitrogen.
-
Part 3: Applications (Corrosion Inhibition)[6]
The primary industrial application of 1-(3-chlorobenzyl)pyridinium chloride is as a corrosion inhibitor for carbon steel in acidic environments (e.g., HCl pickling baths).
Mechanism of Action
The molecule functions as a mixed-type inhibitor (affecting both anodic and cathodic reactions) through adsorption onto the metal surface.
-
Physisorption: Electrostatic interaction between the positively charged pyridinium cation and the charged metal surface (often negatively charged due to Cl⁻ ions from the acid).
-
Chemisorption: Donor-acceptor interactions involving the π-electrons of the pyridine/phenyl rings and the lone pair electrons of the Chlorine substituent entering the empty d-orbitals of Iron (Fe).
Impact of the 3-Chloro Substituent: The meta-chloro group is electron-withdrawing. While this reduces electron density on the benzyl ring, the chlorine atom itself provides an additional adsorption center via its lone pairs, often enhancing inhibition efficiency compared to the unsubstituted benzylpyridinium salt.
Figure 2: Adsorption mechanism of 1-(3-chlorobenzyl)pyridinium chloride on steel surfaces.
Performance Metrics (Typical)
-
Environment: 1.0 M HCl
-
Concentration Range: 10⁻⁵ to 10⁻³ M
-
Inhibition Efficiency (IE%): Typically 85% – 95% at optimal concentration.
-
Isotherm: Follows Langmuir Adsorption Isotherm (indicates monolayer coverage).
References
-
Synthesis Precursor (Pyridine): National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]
-
General Synthesis Methodology: Sciforce. (2021). Menschutkin Reaction: Mechanism and Applications. Retrieved from [Link]
-
Comparative Isomer Data (4-Chloro analog): NIST Chemistry WebBook. (2023). 1-[(4-Chlorophenyl)methyl]pyridinium chloride Data. Retrieved from [Link][1]
-
Corrosion Inhibition Mechanism: MDPI Materials. (2023). Correlation between Molecular Structure and Corrosion Inhibition of N-Heterocycles. Retrieved from [Link]
